Cas no 7296-20-0 (Neocuproine Hydrochloride Anhydrous)
Neocuproine Hydrochloride Anhydrous Chemical and Physical Properties
Names and Identifiers
-
- Neocuproine hydrochloride monohydrate
- 2,9-Dimethyl-1,10-phenanthroline hydrochloride monohydrate
- NEOCUPROINE CHLORHYDRATE
- 2.9-Dimethyl-1.10-phenanthroline monohydrochloride
- NEOCUPROINE HYDROCHLORIDE(RG)
- 2,9-Dimethoxy-5,12-dihydroquino[2,3-b]acridine-7,14-dione
- 2,9-dimethoxyquinacridone
- 2,9-dimethyl-1,10-phenanthroline hydrochloride
- 2,9-dimethylquinacridone
- Neocuproine Hydrochloride
- 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride
- 2,9-dimethyl-1,10-phenanthroline;hydrochloride
- 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:?)
- DTXSID00884367
- 2,9-Dimethyl-1,10-phenanthroline monohydrochloride
- EINECS 255-200-2
- 1,10-Phenanthroline, 2,9-dimethyl-, monohydrochloride
- ?NEOCUPROINE HYDROCHLORIDE
- 7296-20-0
- 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:x)
- SCHEMBL5385744
- EN300-199561
- AKOS015902517
- NS00088847
- CS-0282414
- 2,9-dimethyl-1,10-phenanthroline hydrochloride (1:1)
- Neocuproine Hydrochloride Monohydrate,
- N0423
- FT-0610771
- 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1)
- EINECS 230-732-8
- 41066-08-4
- QUGBNSJLQDNNPK-UHFFFAOYSA-N
- DB-055706
- Neocuproine Hydrochloride Anhydrous
-
- MDL: MFCD00012645
- Inchi: 1S/C14H12N2.ClH/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h3-8H,1-2H3;1H
- InChI Key: QUGBNSJLQDNNPK-UHFFFAOYSA-N
- SMILES: Cl.N1C(C)=CC=C2C=CC3=CC=C(C)N=C3C=12
- BRN: 4584190
Computed Properties
- Exact Mass: 343.25100
- Monoisotopic Mass: 244.077
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 227
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 25.8A^2
Experimental Properties
- Color/Form: yellow
- Density: 1.178g/cm3
- Melting Point: 250 °C (dec.)(lit.)
- Boiling Point: 367.4ºC at 760 mmHg
- Flash Point: 159.7ºC
- Solubility: H2O: 25 mg/mL, clear
- PSA: 38.33000
- LogP: 4.26350
- Solubility: Soluble in water
Neocuproine Hydrochloride Anhydrous Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:8
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Store at RT.
- Risk Phrases:R36/37/38
Neocuproine Hydrochloride Anhydrous Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N389918-250mg |
Neocuproine Hydrochloride Anhydrous |
7296-20-0 | 250mg |
$69.00 | 2023-05-17 | ||
| TRC | N389918-500mg |
Neocuproine Hydrochloride Anhydrous |
7296-20-0 | 500mg |
$104.00 | 2023-05-17 | ||
| TRC | N389918-1g |
Neocuproine Hydrochloride Anhydrous |
7296-20-0 | 1g |
$ 155.00 | 2022-06-03 | ||
| Enamine | EN300-199561-1g |
2,9-dimethyl-1,10-phenanthroline hydrochloride |
7296-20-0 | 1g |
$24.0 | 2023-09-16 | ||
| Enamine | EN300-199561-5g |
2,9-dimethyl-1,10-phenanthroline hydrochloride |
7296-20-0 | 5g |
$38.0 | 2023-09-16 | ||
| Enamine | EN300-199561-10g |
2,9-dimethyl-1,10-phenanthroline hydrochloride |
7296-20-0 | 10g |
$72.0 | 2023-09-16 | ||
| Enamine | EN300-199561-25g |
2,9-dimethyl-1,10-phenanthroline hydrochloride |
7296-20-0 | 25g |
$130.0 | 2023-09-16 | ||
| Enamine | EN300-199561-50g |
2,9-dimethyl-1,10-phenanthroline hydrochloride |
7296-20-0 | 50g |
$257.0 | 2023-09-16 | ||
| Enamine | EN300-199561-100g |
2,9-dimethyl-1,10-phenanthroline hydrochloride |
7296-20-0 | 100g |
$512.0 | 2023-09-16 | ||
| TRC | N389918-1000mg |
Neocuproine Hydrochloride Anhydrous |
7296-20-0 | 1g |
$190.00 | 2023-05-17 |
Neocuproine Hydrochloride Anhydrous Suppliers
Neocuproine Hydrochloride Anhydrous Related Literature
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Additional information on Neocuproine Hydrochloride Anhydrous
Recent Advances in Neocuproine Hydrochloride Anhydrous (CAS: 7296-20-0) Research: A Comprehensive Review
Neocuproine Hydrochloride Anhydrous (CAS: 7296-20-0) is a well-known copper(I)-specific chelator widely used in biochemical and pharmaceutical research. Recent studies have highlighted its versatile applications, ranging from antioxidant assays to potential therapeutic uses. This research briefing synthesizes the latest findings on Neocuproine Hydrochloride Anhydrous, focusing on its chemical properties, mechanisms of action, and emerging applications in drug discovery and development.
One of the most significant advancements in the study of Neocuproine Hydrochloride Anhydrous is its role in copper-mediated oxidative stress. Researchers have demonstrated its efficacy in scavenging reactive oxygen species (ROS) by forming stable complexes with copper(I) ions, thereby preventing oxidative damage in cellular systems. This property has been leveraged in the development of novel antioxidant assays, such as the CUPRAC (Cupric Ion Reducing Antioxidant Capacity) method, which is now considered a gold standard for evaluating antioxidant activity in biological samples.
In addition to its antioxidant properties, Neocuproine Hydrochloride Anhydrous has shown promise in the field of cancer research. Recent studies have explored its potential as a chemosensitizing agent, enhancing the efficacy of conventional chemotherapeutic drugs by modulating copper homeostasis in cancer cells. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that Neocuproine Hydrochloride Anhydrous significantly improved the cytotoxicity of platinum-based drugs in resistant ovarian cancer cell lines, suggesting a potential strategy to overcome drug resistance in clinical settings.
Another area of growing interest is the application of Neocuproine Hydrochloride Anhydrous in neurodegenerative diseases. Copper dysregulation has been implicated in the pathogenesis of Alzheimer's and Parkinson's diseases, and recent preclinical studies have investigated the neuroprotective effects of Neocuproine Hydrochloride Anhydrous. A 2022 study in Neurochemical Research demonstrated that this compound could reduce copper-induced neurotoxicity by chelating excess copper ions in neuronal cells, offering a potential therapeutic avenue for neurodegenerative disorders.
From a chemical perspective, recent advancements in the synthesis and characterization of Neocuproine Hydrochloride Anhydrous have improved its purity and stability. Novel analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry, have been employed to ensure batch-to-batch consistency, which is critical for its use in pharmaceutical formulations. Furthermore, researchers have developed more efficient synthetic routes to produce Neocuproine Hydrochloride Anhydrous with higher yields and reduced environmental impact, aligning with the principles of green chemistry.
Despite these promising developments, challenges remain in the clinical translation of Neocuproine Hydrochloride Anhydrous. Issues such as bioavailability, tissue-specific delivery, and potential off-target effects need to be addressed in future studies. Ongoing research is focusing on the development of nanoparticle-based delivery systems to enhance the targeted delivery of Neocuproine Hydrochloride Anhydrous to diseased tissues, thereby minimizing systemic toxicity.
In conclusion, Neocuproine Hydrochloride Anhydrous (CAS: 7296-20-0) continues to be a molecule of significant interest in chemical, biological, and pharmaceutical research. Its unique properties as a copper(I) chelator, combined with its potential therapeutic applications, make it a valuable tool for scientists and clinicians alike. Future research should aim to bridge the gap between preclinical findings and clinical applications, paving the way for innovative treatments for oxidative stress-related diseases, cancer, and neurodegenerative disorders.
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